N-cyclopropyl-3-nitropyridin-2-amine is a chemical compound classified under the category of nitro-substituted pyridines. Its molecular formula is with a molecular weight of approximately 179.18 g/mol. This compound features a cyclopropyl group attached to the nitrogen atom and a nitro group at the third position of the pyridine ring, making it an interesting candidate for various synthetic and medicinal applications. The compound is also known by its CAS number, 290313-20-1, and is utilized primarily in research settings.
The synthesis of N-cyclopropyl-3-nitropyridin-2-amine can be achieved through several methods:
A notable synthetic route involves starting from 2-chloro-3-nitropyridine, which reacts with cyclopropylamine in a nucleophilic substitution reaction to yield N-cyclopropyl-3-nitropyridin-2-amine .
The molecular structure of N-cyclopropyl-3-nitropyridin-2-amine can be represented by its canonical SMILES notation: C1=CC(=C(C=N1)C(C1CC1)N(C)C)N(=O)=O
. The InChI key for this compound is MPSNZVZFQHGGDP-UHFFFAOYSA-N
.
Key structural features include:
N-cyclopropyl-3-nitropyridin-2-amine participates in various chemical reactions due to its functional groups:
For instance, in one study, N-cyclopropyl arylamines were used in asymmetric [3 + 2] photocycloadditions with electron-rich olefins, yielding significant products with high enantioselectivity .
The mechanism of action for N-cyclopropyl-3-nitropyridin-2-amine primarily relates to its interactions as a drug candidate. It may act as an inhibitor for certain enzymes or receptors due to its structural properties that allow it to fit into active sites.
In biochemical assays, this compound has shown potential inhibition against specific cytochrome P450 enzymes (e.g., CYP1A2), which are crucial for drug metabolism . The precise mechanism often involves binding to the enzyme's active site, altering its conformation and inhibiting its activity.
Property | Value |
---|---|
Log P | 1.47 (iLOGP) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
TPSA | 70.74 Ų |
N-cyclopropyl-3-nitropyridin-2-amine has several scientific uses:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: